A1874 vs. VHL-PROTAC: Superior Antiproliferative Efficacy in p53 Wild-Type Cancer Cells
In a direct head-to-head comparison in the HCT116 colon cancer cell line (p53 wild-type), the nutlin-based MDM2-recruiting PROTAC A1874 demonstrated significantly greater antiproliferative activity than a corresponding VHL-recruiting PROTAC (VHL-JQ1), despite both compounds achieving comparable BRD4 degradation potency and efficacy [1]. This differential antiproliferative effect was abolished in p53-null HCT116 cells, confirming that the observed superiority is p53-dependent and attributable to the MDM2-engaging mechanism of A1874 rather than to differences in BRD4 degradation alone [2].
| Evidence Dimension | Antiproliferative activity in p53 wild-type cancer cells |
|---|---|
| Target Compound Data | A1874: Greater antiproliferative efficacy |
| Comparator Or Baseline | VHL-JQ1: Lower antiproliferative efficacy despite similar BRD4 degradation potency |
| Quantified Difference | Significantly greater cell proliferation inhibition (p53-dependent differential); specific GI50/IC50 values reported in source data |
| Conditions | HCT116 human colon cancer cells (p53 wild-type); comparison under identical culture and treatment conditions |
Why This Matters
This p53-conditional efficacy establishes A1874 as the only BRD4 degrader capable of exploiting both BRD4 dependency and p53 pathway integrity, making it the scientifically appropriate choice for studies in p53 wild-type tumor models where VHL- or CRBN-based degraders would underperform.
- [1] Hines J, Lartigue S, Dong H, Qian Y, Crews CM. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. Cancer Res. 2019 Jan 1;79(1):251-262. View Source
- [2] Qin AC, Jin H, Song Y, Gao Y, Chen YF, Zhou LN, Wang SS, Lu XS. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells. Cell Death Dis. 2020 Sep 25;11(9):805. View Source
